![molecular formula C17H13BrN2O2 B370871 7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one](/img/structure/B370871.png)
7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenylazo group attached to a cyclohepta[b]furan ring system. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
One common synthetic route involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This method allows for the efficient formation of carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents .
Mechanism of Action
The mechanism of action of 7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one involves its interaction with specific molecular targets and pathways within cells. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one can be compared with other similar compounds, such as 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one and benzofuran derivatives. These compounds share some structural similarities but differ in their specific functional groups and biological activities. The unique combination of bromine, methyl, and phenylazo groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H13BrN2O2 |
|---|---|
Molecular Weight |
357.2g/mol |
IUPAC Name |
7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]cyclohepta[b]furan-8-one |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-3-5-12(6-4-10)19-20-13-7-14-11(2)9-22-17(14)16(21)15(18)8-13/h3-9H,1-2H3 |
InChI Key |
PONADFKLSPVRPA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=NC2=CC3=C(C(=O)C(=C2)Br)OC=C3C |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC3=C(C(=O)C(=C2)Br)OC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


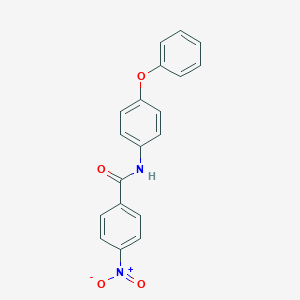
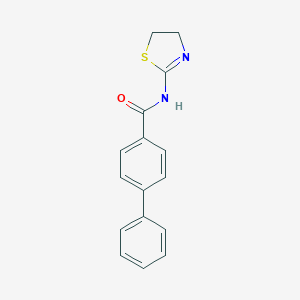
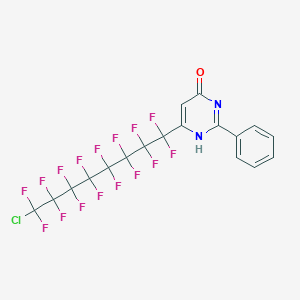


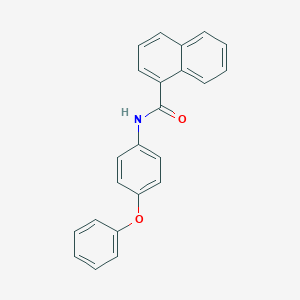
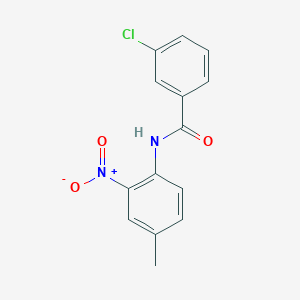

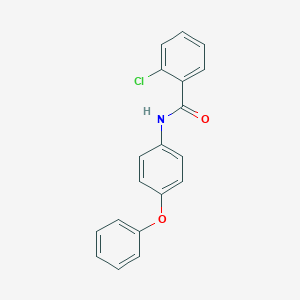
![N-(4,6-dimethyl-2-pyrimidinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B370806.png)
![2-(2-methylphenoxy)-N-(4'-{[(2-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370807.png)
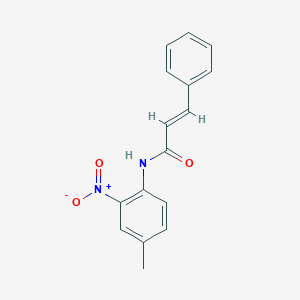
![2-(4-chlorophenoxy)-N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370809.png)
![(E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B370811.png)
